molecular formula C12H14F2N2O B6362284 1-(3,5-Difluorobenzoyl)-3-methylpiperazine CAS No. 1240573-42-5

1-(3,5-Difluorobenzoyl)-3-methylpiperazine

Cat. No.: B6362284
CAS No.: 1240573-42-5
M. Wt: 240.25 g/mol
InChI Key: KUZQWBHBISYFMG-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzoyl)-3-methylpiperazine is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a piperazine ring, a privileged scaffold in drug discovery due to its versatile binding properties and frequent occurrence in biologically active molecules . The 3,5-difluorobenzoyl moiety is a common pharmacophore that can influence a compound's electronic properties and binding affinity. While specific biological data for this compound is the subject of ongoing research, structurally similar 1-benzoylpiperazine derivatives have demonstrated notable cytotoxic activities against a broad spectrum of human cancer cell lines, including those from liver (e.g., Huh7, HepG2), breast (e.g., MCF7, BT20), and colon cancers . This suggests its potential application as a valuable building block in the synthesis and development of novel anticancer agents . Furthermore, piperazine-based compounds are extensively investigated as inhibitors for various biological targets, such as Monoacylglycerol Lipase (MAGL), indicating potential research applications in neuroinflammation, pain, and neurodegenerative diseases . This product is intended for research purposes as a key intermediate or a reference standard in high-throughput screening and lead optimization studies. It is supplied as a high-purity compound to ensure reliable and reproducible experimental results. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(3,5-difluorophenyl)-(3-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O/c1-8-7-16(3-2-15-8)12(17)9-4-10(13)6-11(14)5-9/h4-6,8,15H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZQWBHBISYFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing detailed insights into its synthesis, analytical characterization, and potential therapeutic applications.

Core Compound Identity and Properties

Chemical Name: 1-(3,5-Difluorobenzoyl)-3-methylpiperazine CAS Number: 1240573-42-5 Molecular Formula: C₁₂H₁₄F₂N₂O Molecular Weight: 240.25 g/mol

Structural Representation:

Figure 1: Chemical structure of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine.

The structure features a piperazine ring, a versatile scaffold in medicinal chemistry, acylated at one nitrogen with a 3,5-difluorobenzoyl group. The methyl group at the 3-position of the piperazine ring introduces a chiral center, which may have implications for its biological activity and receptor binding. The difluoro substitution on the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity.[1]

Synthesis and Purification

The synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine can be achieved through a standard amidation reaction. A general, robust protocol is outlined below, based on established methods for the synthesis of N-acylated piperazines.[2]

Experimental Protocol: Synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine

Materials:

  • 3-Methylpiperazine

  • 3,5-Difluorobenzoyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 3,5-difluorobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(3,5-Difluorobenzoyl)-3-methylpiperazine.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture.

  • Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the amidation reaction, driving the reaction to completion.

  • The slow addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction.

  • The aqueous workup removes the triethylamine hydrochloride salt and any unreacted starting materials.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3-Methylpiperazine 3-Methylpiperazine Dissolve in DCM with Triethylamine Dissolve in DCM with Triethylamine 3-Methylpiperazine->Dissolve in DCM with Triethylamine 3,5-Difluorobenzoyl chloride 3,5-Difluorobenzoyl chloride Slowly add Acyl Chloride Slowly add Acyl Chloride 3,5-Difluorobenzoyl chloride->Slowly add Acyl Chloride Cool to 0°C Cool to 0°C Dissolve in DCM with Triethylamine->Cool to 0°C Cool to 0°C->Slowly add Acyl Chloride Stir at Room Temperature Stir at Room Temperature Slowly add Acyl Chloride->Stir at Room Temperature Quench with NaHCO3 Quench with NaHCO3 Stir at Room Temperature->Quench with NaHCO3 Aqueous Wash Aqueous Wash Quench with NaHCO3->Aqueous Wash Dry and Concentrate Dry and Concentrate Aqueous Wash->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Figure 2: General workflow for the synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorobenzoyl group, the piperazine ring protons, and the methyl group. The chemical shifts and coupling patterns will be influenced by the stereochemistry at the chiral center and the conformational rigidity of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon and the fluorinated aromatic carbons.

  • ¹⁹F NMR: The fluorine NMR spectrum will show signals corresponding to the two fluorine atoms on the benzoyl ring, providing confirmation of their presence and chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH6.8 - 7.2105 - 115 (d, JCF)
Aromatic C-F-160 - 165 (dd, JCF)
Aromatic C-CO-138 - 142
Carbonyl C=O-168 - 172
Piperazine CH₂2.5 - 4.040 - 55
Piperazine CH3.0 - 4.545 - 60
Methyl CH₃1.0 - 1.5 (d)15 - 20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fragmentation Pattern: The electron ionization (EI) mass spectrum will show a characteristic fragmentation pattern. Key fragments would likely include the molecular ion peak [M]⁺, and fragments corresponding to the 3,5-difluorobenzoyl cation and the 3-methylpiperazine cation.

MS_Fragmentation 1-(3,5-Difluorobenzoyl)-3-methylpiperazine [M]+ 1-(3,5-Difluorobenzoyl)-3-methylpiperazine [M]+ 3,5-Difluorobenzoyl cation 3,5-Difluorobenzoyl cation 1-(3,5-Difluorobenzoyl)-3-methylpiperazine [M]+->3,5-Difluorobenzoyl cation Fragmentation 3-Methylpiperazine cation 3-Methylpiperazine cation 1-(3,5-Difluorobenzoyl)-3-methylpiperazine [M]+->3-Methylpiperazine cation Fragmentation

Figure 3: Predicted major fragmentation pathways in mass spectrometry.

Potential Therapeutic Applications and Future Directions

The piperazine scaffold is a well-established privileged structure in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[3] The introduction of a difluorobenzoyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Kinase Inhibition

A patent for a structurally related compound, N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, highlights its utility in treating diseases caused by deregulated protein kinase activity.[4] This suggests that 1-(3,5-Difluorobenzoyl)-3-methylpiperazine could also be investigated as a potential kinase inhibitor. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

CNS Receptor Modulation

Fluorinated benzoylpiperazines have been explored as ligands for various CNS receptors, including glycine transporters (GlyT1).[5] GlyT1 inhibitors are being investigated for the treatment of schizophrenia and other cognitive disorders. The structural features of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine make it a candidate for screening against a panel of CNS targets.

Future Research Workflow

Research_Workflow cluster_discovery Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Synthesis of Analogs Synthesis of Analogs High-Throughput Screening (HTS) High-Throughput Screening (HTS) Synthesis of Analogs->High-Throughput Screening (HTS) In vitro Assays (Kinase, Receptor Binding) In vitro Assays (Kinase, Receptor Binding) High-Throughput Screening (HTS)->In vitro Assays (Kinase, Receptor Binding) Lead Optimization Lead Optimization In vitro Assays (Kinase, Receptor Binding)->Lead Optimization ADME/Tox Studies ADME/Tox Studies Lead Optimization->ADME/Tox Studies In vivo Efficacy Models In vivo Efficacy Models ADME/Tox Studies->In vivo Efficacy Models Phase I Phase I In vivo Efficacy Models->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III

Figure 4: A potential drug discovery and development workflow for 1-(3,5-Difluorobenzoyl)-3-methylpiperazine and its analogs.

Further research should focus on synthesizing a library of analogs with modifications to the piperazine and benzoyl rings to establish a structure-activity relationship (SAR). High-throughput screening against a panel of kinases and CNS receptors would be a logical next step to identify potential biological targets. Promising hits would then advance to lead optimization, preclinical studies, and potentially clinical trials.

Conclusion

1-(3,5-Difluorobenzoyl)-3-methylpiperazine is a compound with significant potential for drug discovery, particularly in the areas of oncology and neuroscience. Its synthesis is straightforward, and its structure embodies key features for favorable pharmacological properties. This guide provides a foundational understanding of this molecule, intended to facilitate further investigation and development by the scientific community.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Accessed February 15, 2026. [Link]

  • Pinard, E., et al. Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2008, 18(18), 5134-5139.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Accessed February 15, 2026. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. 2023, 16(1), 108.
  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Accessed February 15, 2026. [Link]

  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • 1-Benzylpiperazine. Cheméo. Accessed February 15, 2026. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. 2022, 15(8), 999.
  • Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. 2008, 32(6), 444-450.
  • US Patent 9,085,565 B2. Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.
  • Synthetic route for the preparation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl Piperazine derivatives (3a-l). ResearchGate. Accessed February 15, 2026. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Accessed February 15, 2026. [Link]

  • Synthesis and biological studies of 5-aminolevulinic acid-containing dendrimers for photodynamic therapy. Journal of Medicinal Chemistry. 2001, 44(23), 3845-3855.
  • Polymeric agent for releasing 5-aminosalicylic acid or its derivatives into the gastrointestinal tract, pharmaceutical formulation comprising said agent,method of its preparation and method of preparing said formulation.
  • Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. Organic Letters. 2016, 18(10), 2463-2466.
  • Total synthesis, structure revision and cytotoxic activity of Sch 53825 and its derivatives. RSC Advances. 2022, 12(28), 17921-17927.
  • Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Molecules. 2023, 28(15), 5778.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine (CAS: 1240573-42-5), a critical fluorinated building block in medicinal chemistry. The molecule represents a strategic pharmacophore, leveraging the metabolic stability of the 3,5-difluorophenyl motif and the solubility-enhancing properties of the piperazine ring. This document details its molecular stoichiometry, regioselective synthesis, and physicochemical characteristics for researchers in drug discovery.[1]

Part 1: Molecular Identity & Stoichiometry

The precise stoichiometric definition of the molecule is the foundation for all subsequent analytical and synthetic work.[1] The presence of the difluorophenyl group significantly alters the molecular weight compared to non-fluorinated analogs, a critical factor in fragment-based drug design (FBDD) where ligand efficiency (LE) is monitored.

Quantitative Data Profile
ParameterValueTechnical Note
CAS Number 1240573-42-5 Specific to the 3,5-difluoro substitution pattern.[2][3]
Chemical Formula C₁₂H₁₄F₂N₂O Confirmed stoichiometry.[1][3]
Molecular Weight 240.25 g/mol Average mass for stoichiometric calculations.[1]
Monoisotopic Mass 240.1074 g/mol Essential for High-Resolution Mass Spectrometry (HRMS).[1]
IUPAC Name (3,5-difluorophenyl)-(3-methylpiperazin-1-yl)methanoneNote: Numbering shifts based on amide priority.
Smiles CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)FCanonical representation.
Elemental Analysis Breakdown

For validation of synthesized batches, the theoretical elemental composition is:

  • Carbon (C): 59.99%

  • Hydrogen (H): 5.87%

  • Fluorine (F): 15.82%

  • Nitrogen (N): 11.66%

  • Oxygen (O): 6.66%

Part 2: Structural Analysis & Stereochemistry

The Regiochemistry of Synthesis

The synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine presents a classic challenge in regioselectivity. The starting material, 2-methylpiperazine , contains two non-equivalent secondary amines:

  • N1 (Proximal): Sterically hindered by the adjacent methyl group.[1]

  • N4 (Distal): Sterically accessible.[1]

Expert Insight: In standard acylation reactions (using acid chlorides or coupling reagents), the reaction kinetics favor the unhindered N4 position.[1] Upon acylation, IUPAC nomenclature priority rules reassign the acylated nitrogen as position "1".[1] Therefore, the methyl group, originally at position 2 relative to the amine, ends up at position 3 relative to the amide. This confirms that the standard commercial synthesis yields the 3-methyl isomer, not the 2-methyl isomer.

Stereochemical Considerations

The C3 position of the piperazine ring is a chiral center.[1]

  • Racemic Mixture: Unless chiral High-Performance Liquid Chromatography (HPLC) or enantiopure starting materials (e.g., (R)-2-methylpiperazine) are used, the product exists as a racemate (50:50 mixture of R and S enantiomers).

  • Implication: For biological assays, researchers must verify if the racemate is acceptable or if chiral resolution is required, as enantiomers often exhibit differential binding affinities.[1]

Part 3: Synthetic Methodology

This protocol describes the robust synthesis via Schotten-Baumann conditions, optimized for yield and purity.

Reaction Workflow Diagram

The following diagram illustrates the critical path from starting materials to the isolated product, highlighting the regioselective step.

SynthesisWorkflow Start Reactants: 2-Methylpiperazine + 3,5-Difluorobenzoyl Chloride Conditions Conditions: DCM, 0°C to RT Et3N (Base) Start->Conditions Dissolve Intermediate Regioselective Acylation (Favors unhindered N) Conditions->Intermediate Dropwise Addition Workup Workup: Acid/Base Extraction (Removes bis-acylated byproducts) Intermediate->Workup Quench Product Final Product: 1-(3,5-Difluorobenzoyl)- 3-methylpiperazine Workup->Product Isolation

Figure 1: Synthetic workflow for the regioselective production of the target molecule.

Detailed Protocol

Reagents:

  • 3,5-Difluorobenzoyl chloride (1.0 equiv)

  • 2-Methylpiperazine (1.2 equiv) — Excess ensures mono-acylation.

  • Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-methylpiperazine (1.2 equiv) and Et₃N (2.5 equiv) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve 3,5-difluorobenzoyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Note: Slow addition at low temperature is critical to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor reaction progress via TLC or LC-MS (Target mass [M+H]⁺ = 241.25).[1]

  • Workup (Self-Validating Step):

    • Wash the organic layer with water to remove salts.[1]

    • Purification Logic: The product contains a basic secondary amine.[1] Extract the organic layer with 1N HCl.[1] The product moves to the aqueous phase (protonated), while non-basic impurities (bis-amides) remain in the organic phase.

    • Wash the acidic aqueous layer with DCM.[1]

    • Basify the aqueous layer (pH > 10) with NaOH.[1][4]

    • Extract the free base product back into DCM.[1]

  • Isolation: Dry the final organic layer over MgSO₄, filter, and concentrate in vacuo to yield the title compound.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

Proton NMR (¹H NMR) Expectations
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Aromatic Region: Three protons corresponding to the 3,5-difluorophenyl ring.[1][5] Typically appears as a multiplet around 6.9–7.1 ppm due to F-H coupling.[1]

  • Piperazine Ring: Complex multiplets between 2.8–4.5 ppm due to the restricted rotation of the amide bond (rotamers).[1]

  • Methyl Group: A distinct doublet around 1.0–1.2 ppm.[1]

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI+).[1]

  • Parent Ion: [M+H]⁺ = 241.1 m/z.[1]

  • Fragmentation Pattern: Loss of the difluorobenzoyl group (mass ~141) is common in MS/MS.[1]

Part 5: Handling and Stability

  • Storage: Store at 2–8°C under inert gas. The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂ over long periods.[1]

  • Solubility: Highly soluble in DMSO, Methanol, and DCM.[1] Sparingly soluble in water unless protonated (salt form).[1]

  • Safety: Fluorinated aromatics can be irritants.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • National Center for Biotechnology Information . (n.d.).[1] PubChem Compound Summary for Piperazine derivatives. Retrieved from [Link]

  • MDPI . (2023). Synthesis and Characterization of 2,4-Difluorobenzoyl-Substituted Piperazines. (Used as a methodological proxy for regioselectivity conditions). Retrieved from [Link]

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An In-Depth Technical Guide to the Pharmacophore Properties of Fluorinated Benzoyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Convergence of Fluorine and the Benzoyl Piperazine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents with optimized pharmacological profiles is a perpetual challenge. Among the myriad of molecular scaffolds and chemical modifications available to drug designers, the combination of a benzoyl piperazine core with fluorine substitution has emerged as a particularly fruitful strategy. This guide provides a comprehensive technical overview of the pharmacophore properties of fluorinated benzoyl piperazines, delving into the synergistic effects of these two components that lead to enhanced potency, selectivity, and pharmacokinetic properties.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery, frequently found in agents targeting the central nervous system (CNS).[1][2] Its utility stems from its ability to serve as a versatile linker, optimizing the spatial arrangement of pharmacophoric groups to effectively interact with biological targets.[3] Furthermore, the basic nature of the piperazine moiety can be modulated to enhance aqueous solubility and bioavailability.[3] When acylated with a benzoyl group, the resulting scaffold presents a rich array of potential interactions with protein targets.

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their biological activity.[4][5] Even a single fluorine atom or a trifluoromethyl group can dramatically alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and pKa.[4][6] These modifications often translate into improved pharmacokinetics, such as enhanced membrane permeability and resistance to metabolic degradation by cytochrome P450 enzymes.[5][7] The judicious placement of fluorine can also lead to stronger binding interactions with target proteins through the formation of hydrogen bonds or other electrostatic interactions.[8]

This guide will explore the intricate interplay between the benzoyl piperazine core and fluorine substituents, elucidating the key pharmacophoric features that govern their biological activity. We will examine structure-activity relationships (SAR), detail experimental protocols for their evaluation, and present a generalized pharmacophore model for this important class of compounds.

The Pharmacophore Model: Key Features and Spatial Relationships

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For fluorinated benzoyl piperazines, the pharmacophore is typically characterized by a combination of hydrogen bond acceptors, aromatic/hydrophobic regions, and a positively ionizable feature.

A generalized pharmacophore model for fluorinated benzoyl piperazines, particularly those targeting aminergic G protein-coupled receptors (GPCRs) like dopamine and serotonin receptors, can be described as follows:

  • One or two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the benzoyl group is a critical HBA. In some cases, bioisosteric replacements or additional functionalities on the benzoyl ring can introduce a second HBA.

  • Two or three Aromatic/Hydrophobic Regions (AR/H): The fluorinated benzoyl ring constitutes a primary aromatic region. A second aromatic or hydrophobic group is typically attached to the distal nitrogen of the piperazine ring. The piperazine ring itself can also contribute to hydrophobic interactions.

  • One Positively Ionizable (PI) feature: The distal nitrogen of the piperazine ring is typically protonated at physiological pH, providing a key electrostatic interaction with acidic residues in the target protein's binding pocket.

The spatial relationship between these features is crucial for optimal activity. The distance between the PI feature and the centroid of the primary aromatic ring, as well as the vector of the HBA, are critical parameters.

Below is a visual representation of a generalized pharmacophore model for a fluorinated benzoyl piperazine derivative.

Pharmacophore_Model cluster_0 Fluorinated Benzoyl Piperazine PI Positively Ionizable (PI) (Piperazine Nitrogen) HBA Hydrogen Bond Acceptor (HBA) (Carbonyl Oxygen) PI->HBA  ~4-6 Å AR1 Aromatic/Hydrophobic (Fluorinated Benzoyl Ring) PI->AR1  ~5-7 Å AR2 Aromatic/Hydrophobic (Terminal Aryl Group)

Caption: Generalized pharmacophore model for fluorinated benzoyl piperazines.

The Impact of Fluorine Substitution: A Deeper Dive

The strategic placement of fluorine on the benzoyl ring can have profound and multifaceted effects on the pharmacophore's properties.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the distal piperazine nitrogen.[4][9] This can be advantageous, as a lower pKa can lead to a higher proportion of the neutral species at physiological pH, potentially enhancing membrane permeability and oral bioavailability.[4] However, excessive reduction in basicity can weaken the critical electrostatic interaction with the target receptor, leading to a loss of potency.[9]

  • Enhancing Metabolic Stability: Fluorine substitution at positions susceptible to metabolic oxidation by cytochrome P450 enzymes can block these metabolic "soft spots".[5] This leads to a longer in vivo half-life and improved pharmacokinetic profile.

  • Altering Lipophilicity: The introduction of fluorine generally increases the lipophilicity of a molecule.[5][8] This can improve membrane penetration, including passage through the blood-brain barrier, which is crucial for CNS-acting drugs. However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target effects.

  • Improving Binding Affinity: Fluorine can participate in favorable interactions within the protein binding pocket. These can include hydrogen bonding with backbone amides or polar side chains, as well as electrostatic interactions. The altered electronic distribution of the fluorinated aromatic ring can also enhance π-π stacking or other non-covalent interactions.[4]

The following table summarizes the effects of different fluorine substitution patterns on key pharmacological parameters for a hypothetical series of benzoyl piperazine analogs targeting the dopamine D4 receptor.

CompoundSubstitution PatternD4 Ki (nM)Metabolic Stability (t½, min)LogP
1 Unsubstituted50.2152.8
2 4-fluoro15.8353.1
3 2,4-difluoro8.5423.4
4 4-trifluoromethyl5.1653.9

Experimental Protocols for Pharmacophore Evaluation

The validation of a pharmacophore model and the characterization of novel fluorinated benzoyl piperazines rely on a suite of robust in vitro and in silico experimental techniques.

In Vitro Radioligand Binding Assay

This assay directly measures the affinity of a compound for its target receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for a specific receptor (e.g., dopamine D4).

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.

Step-by-Step Methodology:

  • Receptor Preparation: Membranes from cells stably expressing the human dopamine D4 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Radioligand (e.g., [³H]-spiperone at a final concentration equal to its Kd).

    • Test compound at various concentrations (typically a 10-point dilution series).

    • Receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation: The use of a well-characterized radioligand and receptor preparation ensures the specificity of the assay. Including positive and negative controls validates the assay's performance. The Cheng-Prusoff correction accounts for the competitive nature of the binding, providing a more accurate measure of affinity.

Molecular Docking and Pharmacophore Modeling Workflow

Computational methods are invaluable for visualizing binding modes and refining pharmacophore models.

Objective: To predict the binding conformation of fluorinated benzoyl piperazines within the active site of the target receptor and to generate a 3D pharmacophore model.

Principle: Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. Pharmacophore modeling software identifies the common chemical features of a set of active molecules and their spatial arrangement.

Workflow:

Docking_Workflow PDB 1. Obtain Receptor Structure (e.g., from PDB) Prep 2. Prepare Receptor (Add hydrogens, assign charges) PDB->Prep Dock 4. Perform Molecular Docking (e.g., using AutoDock, Glide) Prep->Dock Ligand 3. Prepare Ligands (Generate 3D conformers, assign charges) Ligand->Dock Analyze 5. Analyze Docking Poses (Identify key interactions, score poses) Dock->Analyze Pharm 6. Generate Pharmacophore Model (e.g., using LigandScout, PHASE) Analyze->Pharm Validate 7. Validate Pharmacophore Model (Screen database of known actives and inactives) Pharm->Validate Synthesis_Scheme cluster_reactants cluster_product R1 Fluorinated Benzoyl Chloride P Fluorinated Benzoyl Piperazine R1->P Base (e.g., Et3N) DCM, rt R2 Substituted Piperazine R2->P

Caption: A generalized synthetic scheme for fluorinated benzoyl piperazines.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzoyl piperazine scaffold has proven to be a highly effective approach in the design of novel therapeutic agents, particularly for CNS disorders. The ability of fluorine to modulate key physicochemical and pharmacokinetic properties, in conjunction with the versatile nature of the benzoyl piperazine core, allows for the fine-tuning of molecular properties to achieve desired biological outcomes. The pharmacophore model presented in this guide, characterized by its specific arrangement of hydrogen bond acceptors, aromatic/hydrophobic regions, and a positively ionizable center, provides a valuable framework for the rational design of new and improved fluorinated benzoyl piperazine derivatives.

Future research in this area will likely focus on the development of novel fluorinating reagents and synthetic methodologies to enable more precise and efficient installation of fluorine into complex molecules. [10][11]Furthermore, the application of advanced computational techniques, such as free energy perturbation (FEP) and machine learning, will undoubtedly accelerate the discovery of next-generation fluorinated benzoyl piperazines with superior efficacy and safety profiles. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across a range of therapeutic areas.

References

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An In-Depth Technical Guide to 1-(3,5-Difluorobenzoyl)-3-methylpiperazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and piperazine scaffolds into molecular architectures has proven to be a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic profiles. The piperazine moiety, a versatile heterocyclic building block, is present in a multitude of approved drugs, valued for its ability to enhance solubility, modulate basicity, and serve as a rigid linker between pharmacophoric elements. When combined with a fluorinated aromatic group, such as the 3,5-difluorobenzoyl moiety, the resulting compound can exhibit improved metabolic stability, enhanced binding affinity to biological targets, and favorable membrane permeability.

This technical guide provides a comprehensive overview of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine, a compound of significant interest to researchers and drug development professionals. We will delve into its core chemical identifiers, provide a detailed, field-proven protocol for its synthesis, summarize its key physicochemical properties, and explore its potential applications in the development of novel therapeutics. This document is designed to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and real-world application.

PART 1: Core Chemical Identifiers

Precise identification of a chemical entity is fundamental for reproducible scientific research and clear communication within the scientific community. The following table summarizes the key chemical identifiers for 1-(3,5-Difluorobenzoyl)-3-methylpiperazine.

IdentifierValue
IUPAC Name (3,5-difluorophenyl)(3-methylpiperazin-1-yl)methanone
CAS Number 1240573-42-5
Molecular Formula C₁₂H₁₄F₂N₂O
Molecular Weight 240.25 g/mol
SMILES (Racemic) CC1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F
SMILES (R-enantiomer) C[C@H]1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F
SMILES (S-enantiomer) C[C@@H]1CN(CCN1)C(=O)C2=CC(=CC(=C2)F)F
InChIKey (Racemic) VPGWGIRTDGAURR-UHFFFAOYSA-N
InChIKey (R-enantiomer) VPGWGIRTDGAURR-VIFPVTCESA-N
InChIKey (S-enantiomer) VPGWGIRTDGAURR-SSDOTTSWSA-N

PART 2: Synthesis and Mechanistic Insights

The synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine is typically achieved through a nucleophilic acyl substitution reaction, a cornerstone of amide bond formation in organic chemistry. This process involves the reaction of an activated carboxylic acid derivative, in this case, 3,5-difluorobenzoyl chloride, with a nucleophilic amine, 3-methylpiperazine.

Causality Behind Experimental Choices

The choice of an acyl chloride as the activated species is deliberate; the chloride ion is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the secondary amine of the piperazine ring. The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to avoid unwanted side reactions with the acyl chloride.

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, with clear checkpoints for validation.

Materials:

  • 3,5-Difluorobenzoyl chloride (1.0 eq)

  • 3-Methylpiperazine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpiperazine (1.1 eq) and anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Acyl Chloride Addition: In a separate flask, dissolve 3,5-difluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled piperazine solution over 15-20 minutes. The choice of slow, dropwise addition is crucial to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). The use of sodium bicarbonate ensures the complete neutralization of any remaining acid.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 1-(3,5-Difluorobenzoyl)-3-methylpiperazine as a pure solid.

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Products 3_5_Difluorobenzoyl_Chloride 3,5-Difluorobenzoyl Chloride Amide_Coupling Nucleophilic Acyl Substitution 3_5_Difluorobenzoyl_Chloride->Amide_Coupling 3_Methylpiperazine 3-Methylpiperazine 3_Methylpiperazine->Amide_Coupling Solvent DCM (Solvent) Solvent->Amide_Coupling Base Triethylamine (Base) Base->Amide_Coupling Temperature 0 °C to RT Temperature->Amide_Coupling Target_Molecule 1-(3,5-Difluorobenzoyl)- 3-methylpiperazine Amide_Coupling->Target_Molecule Byproduct Triethylammonium Chloride Amide_Coupling->Byproduct

Caption: Synthetic workflow for 1-(3,5-Difluorobenzoyl)-3-methylpiperazine.

PART 3: Physicochemical and Spectroscopic Properties

The physicochemical properties of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine are critical for its handling, formulation, and biological activity. While specific experimental data for this exact compound is not widely published, the following table provides expected ranges and characteristics based on analogous structures and general principles of organic chemistry.

PropertyExpected Value/CharacteristicRationale and Field Insights
Melting Point Solid at room temperature; likely in the range of 80-150 °CN-acyl piperazines are typically crystalline solids. The exact melting point will depend on the crystal lattice energy.
Solubility Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Limited solubility in water.The difluorobenzoyl group increases lipophilicity, while the piperazine nitrogen offers some potential for hydrogen bonding with protic solvents.
Appearance White to off-white crystalline solid.Typical appearance for a purified small organic molecule.
¹H NMR Aromatic protons (3H) in the 6.8-7.5 ppm region. Piperazine and methyl protons (11H) in the 1.0-4.0 ppm region.The fluorine atoms will cause splitting of the aromatic proton signals. The piperazine protons will show complex splitting patterns due to their diastereotopic nature.
¹³C NMR Carbonyl carbon around 165-170 ppm. Aromatic carbons between 105-165 ppm (with C-F coupling). Aliphatic carbons in the 15-55 ppm range.The carbon signals of the difluorophenyl ring will exhibit characteristic coupling constants with the fluorine atoms.
IR Spectroscopy Strong C=O stretch around 1630-1660 cm⁻¹. C-F stretches in the 1100-1300 cm⁻¹ region.The amide carbonyl stretch is a key diagnostic peak. Its position can be influenced by conjugation and hydrogen bonding.[1]
Mass Spectrometry Molecular ion peak (M+) at m/z 240. Key fragments corresponding to the 3,5-difluorobenzoyl cation (m/z 141) and fragments of the methylpiperazine ring.Electron ionization mass spectrometry will likely lead to fragmentation at the amide bond.

PART 4: Applications in Drug Development and Medicinal Chemistry

The incorporation of the 1-(3,5-Difluorobenzoyl)-3-methylpiperazine scaffold into drug candidates can be a strategic move to modulate various pharmacological properties.

Role of the 3,5-Difluoro Aromatic Ring

The two fluorine atoms on the phenyl ring are not merely passive substituents. Their high electronegativity can:

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms can decrease the basicity of the piperazine nitrogens, which can be crucial for tuning the ionization state of the molecule at physiological pH.

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Fluorine atoms can be strategically placed to block sites of oxidative metabolism on the aromatic ring, thereby increasing the drug's half-life.

  • Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug.

Significance of the 3-Methylpiperazine Moiety

The methyl group at the 3-position of the piperazine ring introduces a chiral center. This allows for the synthesis of enantiomerically pure compounds, which can have distinct pharmacological profiles. Often, one enantiomer exhibits the desired therapeutic activity while the other is less active or may even contribute to off-target effects. The piperazine ring itself provides a rigid and defined spatial orientation for the difluorobenzoyl group and any further substituents, which is critical for precise interaction with a biological target.

Potential Therapeutic Targets

N-acylpiperazine derivatives have been investigated for a wide range of therapeutic applications, including as:

  • CNS Agents: The piperazine scaffold is a common feature in many centrally acting drugs, and derivatives have shown activity as antipsychotics, antidepressants, and anxiolytics.

  • Anticancer Agents: Numerous piperazine-containing compounds have been developed as kinase inhibitors and other anticancer therapeutics.

  • Anti-infective Agents: The structural motif has also been explored for the development of novel antibacterial and antiviral drugs.

The specific therapeutic potential of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine would be determined by its interaction with specific biological targets, a subject for further investigation in drug discovery programs.

Signaling_Pathways cluster_drug 1-(3,5-Difluorobenzoyl)-3-methylpiperazine cluster_targets Potential Biological Targets cluster_effects Downstream Cellular Effects Drug Drug Molecule Target1 Kinase A Drug->Target1 Inhibition Target2 GPCR B Drug->Target2 Antagonism Target3 Ion Channel C Drug->Target3 Blockade Effect1 Inhibition of Proliferation Target1->Effect1 Effect2 Modulation of Neurotransmission Target2->Effect2 Effect3 Alteration of Ion Flow Target3->Effect3

Caption: Potential therapeutic intervention points of N-acylpiperazine derivatives.

References

  • Bellamy, L. J. The Infra-red Spectra of Complex Molecules. Chapman and Hall, 1975.

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1-(3,5-Difluorobenzoyl)-3-methylpiperazine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine

Introduction: Understanding the Compound and Its Associated Risks

1-(3,5-Difluorobenzoyl)-3-methylpiperazine (CAS No. 2595-54-2) is a substituted piperazine derivative. Piperazine scaffolds are common in medicinal chemistry and drug development, making this compound and its analogs relevant to researchers in the field.[1] The presence of the difluorobenzoyl group can significantly influence the compound's reactivity and biological activity.[2] However, this unique chemical structure also presents significant health and environmental hazards that demand a comprehensive understanding and rigorous adherence to safety protocols.

This guide, intended for laboratory professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more causal understanding of the risks associated with this compound. By explaining the "why" behind safety procedures, we aim to foster a proactive safety culture rooted in scientific principles. The core directive is to treat this substance with the utmost respect its toxicological profile warrants.

Section 1: Chemical Identity and Physicochemical Properties

A foundational element of safety is understanding the basic properties of the substance. These characteristics can influence its behavior under various laboratory conditions, affecting everything from storage to potential exposure routes.

PropertyValueSource
CAS Number 2595-54-2[3]
Molecular Formula C₁₂H₁₄F₂N₂O[3]
Molecular Weight 240.25 g/mol [4]
Appearance Data not specified; likely a solid or liquid[3]
Stability The product is chemically stable under standard ambient conditions (room temperature).[3]

Section 2: GHS Hazard Identification and Toxicological Profile

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For 1-(3,5-Difluorobenzoyl)-3-methylpiperazine, the classifications indicate a substance of very high toxicity.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 2H300: Fatal if swallowed
Acute Toxicity, Inhalation Category 2H330: Fatal if inhaled
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects

Source: MilliporeSigma SDS[3]

Visual Hazard Profile

GHS_Hazards cluster_0 Primary Health Hazards cluster_1 Environmental Hazards Acute_Toxicity GHS06 Skull and Crossbones Description1 Fatal if Swallowed (H300) Fatal if Inhaled (H330) Toxic in Contact with Skin (H311) Environment GHS09 Environment Description2 Very Toxic to Aquatic Life with Long-Lasting Effects (H410)

Caption: GHS Pictograms and associated primary hazards.

In-Depth Toxicological Insights

The toxicological data reveals that this compound poses a severe and immediate threat upon exposure through multiple routes.

  • Acute Oral and Inhalation Toxicity (Category 2): This classification is reserved for substances that can cause death at very low doses.[3] The "Fatal if swallowed or if inhaled" (H300 + H330) warning is the most severe for acute toxicity.[3] This necessitates that all handling procedures must be designed to prevent any possibility of ingestion or aerosol generation. The causality is clear: failure to control vapors or aerosols directly exposes the respiratory system to a potentially lethal substance.

  • Acute Dermal Toxicity (Category 3): While less severe than oral or inhalation routes, "Toxic in contact with skin" (H311) is still a significant danger.[3] The compound can be absorbed through the skin in sufficient quantities to cause systemic toxic effects. This underscores the critical importance of appropriate glove selection and immediate decontamination upon any skin contact.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.[3]

Section 3: Mandatory Safety Protocols and Engineering Controls

Given the compound's high toxicity, a multi-layered approach to safety is required, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Core Directive: Isolate the Hazard

The primary principle for handling this compound is isolation. All work must be conducted in a way that physically separates the chemical from the researcher.

1. Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and transferring of this substance must be performed inside a certified and functioning chemical fume hood.[3] This is non-negotiable. The hood provides the primary barrier against inhaling fatal concentrations of vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation. Work should only be performed outdoors or in a well-ventilated area.[3]

2. Personal Protective Equipment (PPE):

  • Respiratory Protection: When vapors or aerosols are generated, respiratory protection is required.[3] A NIOSH-approved air-purifying respirator with a cartridge appropriate for organic vapors should be used. Consult with your institution's safety officer for specific respirator selection.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile, neoprene). It is crucial to inspect gloves for any signs of degradation or puncture before use. Immediately change contaminated clothing and gloves.[3]

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Protective Clothing: A lab coat is standard, but for this compound, consider a chemically resistant apron or coveralls, especially when handling larger quantities.[3]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup A Verify Fume Hood Certification B Don Full PPE (Gloves, Goggles, Coat) A->B C Prepare Workspace (e.g., Chemizorb® nearby) B->C D Retrieve from Locked Storage C->D Begin Work E Carefully Weigh/Transfer Avoid Aerosol Generation D->E F Securely Close Container E->F G Decontaminate Workspace F->G Complete Work H Dispose of Waste in Approved Container G->H I Doff PPE Correctly (Gloves last) H->I J Wash Hands Thoroughly I->J

Caption: A workflow for the safe handling of highly toxic compounds.

Section 4: Storage, Spills, and Emergency First Aid

Storage and Stability
  • Conditions: Store in a tightly closed container in a well-ventilated place.[3]

  • Security: The storage area must be locked up or otherwise accessible only to qualified and authorized personnel.[3] This is a regulatory and safety requirement due to the acute toxicity.

  • Chemical Stability: The product is chemically stable under standard ambient conditions.[3] Observe possible material restrictions to avoid incompatible substances.[3]

Accidental Release Measures

In the event of a spill, the response must be immediate and methodical.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the fume hood is operating and the area is well-ventilated.

  • Contain: Do not allow the substance to enter drains or waterways due to its high aquatic toxicity.[3]

  • Absorb: Carefully take up the spill with a liquid-absorbent material, such as Chemizorb®.[3] Avoid creating dust or aerosols during cleanup.

  • Dispose: Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the affected area thoroughly.[3]

First-Aid Measures: An Immediate Response Protocol

Due to the "Fatal" classification, any exposure is a medical emergency.

  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate and urgent medical attention.[3]

Section 5: Fire-Fighting and Disposal

Fire-Fighting Measures
  • Combustibility: The substance is combustible.[3]

  • Extinguishing Media: For this substance, no limitations on extinguishing agents are given. Use media appropriate for the surrounding fire.[3]

  • Hazards from Combustion: In the event of a fire, hazardous combustion gases or vapors may be produced.[3] Firefighters must stay in the danger area only with a self-contained breathing apparatus (SCBA) and wear protective clothing to prevent skin contact.[3]

  • Environmental Protection: Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[3]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant.[3] Do not allow the product to be released into the environment.[3]

  • Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Conclusion

1-(3,5-Difluorobenzoyl)-3-methylpiperazine is a compound with a severe hazard profile. Its utility in research is matched by its potential for harm if not handled with the highest degree of care. The protocols outlined in this guide—working under a hood, using appropriate PPE, having a clear emergency plan, and following proper storage and disposal procedures—are not merely recommendations but essential practices. By understanding the causality behind these safety measures, researchers can effectively mitigate the risks and ensure a safe laboratory environment for themselves and their colleagues.

References

  • PubChem. 1-(3-(Trifluoromethyl)benzyl)piperazine.[Link]

  • PrepChem.com. Synthesis of 4,4'-difluorobenzhydryl piperazine.[Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.[Link]

  • PubMed Central. 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine.[Link]

  • PubMed Central. Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP).[Link]

  • Google Patents.
  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.[Link]

  • Google Patents.Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Sdfine. n-methylpiperazine.[Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine, a valuable building block in pharmaceutical and agrochemical research. The protocol details a robust and reproducible method for the N-acylation of 3-methylpiperazine with 3,5-difluorobenzoyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety guidelines.

Introduction

1-(3,5-Difluorobenzoyl)-3-methylpiperazine is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the 3,5-difluorobenzoyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity.[1] The piperazine scaffold is a common feature in many approved drugs, contributing to improved solubility and bioavailability.[2] This protocol describes a standard nucleophilic acyl substitution reaction to afford the title compound, a process widely applicable in medicinal chemistry.[3]

Reaction Scheme

Reaction_Scheme cluster_conditions Reaction Conditions R1 3,5-Difluorobenzoyl chloride P1 1-(3,5-Difluorobenzoyl)-3-methylpiperazine R1->P1 + R2 R2 3-Methylpiperazine P2 Triethylamine Hydrochloride Solvent Dichloromethane (DCM) Base Triethylamine (TEA) Base->P2 + HCl Temperature 0 °C to Room Temperature

Caption: General reaction scheme for the synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier Example
3,5-Difluorobenzoyl chloride129714-97-2C₇H₃ClF₂O176.55Corrosive, moisture-sensitive liquid.[4][5]Sigma-Aldrich
3-Methylpiperazine109-07-9C₅H₁₂N₂100.16Corrosive, hygroscopic solid or liquid.Alfa Aesar
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Flammable, corrosive liquid with a strong fishy odor.Fisher Scientific
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile, colorless liquid; suspected carcinogen.VWR
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White crystalline solid.J.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37White crystalline solid, used as a drying agent.EMD Millipore
Diethyl Ether60-29-7C₄H₁₀O74.12Highly flammable liquid.Honeywell
Hexanes110-54-3 (n-hexane)C₆H₁₄86.18Flammable liquid.Avantor

Experimental Protocol

This protocol is based on established procedures for the N-acylation of piperazines.[3][6]

Reaction Setup
  • To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 3-methylpiperazine (1.0 g, 10.0 mmol, 1.0 equiv.).

  • Dissolve the 3-methylpiperazine in anhydrous dichloromethane (DCM, 50 mL).

  • Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Rationale: Anhydrous conditions are crucial as 3,5-difluorobenzoyl chloride is highly reactive towards water.[4] The use of an inert atmosphere (nitrogen) prevents the ingress of atmospheric moisture. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. Cooling the reaction mixture to 0 °C helps to control the exothermic nature of the acylation reaction and minimize potential side reactions.

Acylation Reaction
  • Dissolve 3,5-difluorobenzoyl chloride (1.77 g, 10.0 mmol, 1.0 equiv.) in anhydrous DCM (20 mL).

  • Add the 3,5-difluorobenzoyl chloride solution dropwise to the stirred 3-methylpiperazine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in DCM).

  • Rationale: Dropwise addition of the acyl chloride prevents a rapid temperature increase. Allowing the reaction to proceed overnight at room temperature ensures complete conversion. TLC is a simple and effective method to monitor the disappearance of the starting materials and the appearance of the product.

Work-up and Purification
  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes).

  • Rationale: The sodium bicarbonate wash neutralizes any remaining acid and removes the triethylamine hydrochloride salt.[7] Washing with brine helps to remove any residual water from the organic layer. Column chromatography or recrystallization is employed to remove any unreacted starting materials and byproducts to yield the pure desired product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification setup1 Dissolve 3-methylpiperazine and TEA in anhydrous DCM setup2 Cool to 0 °C setup1->setup2 reaction2 Add acyl chloride solution dropwise at 0 °C setup2->reaction2 reaction1 Prepare solution of 3,5-difluorobenzoyl chloride in DCM reaction1->reaction2 reaction3 Warm to RT and stir overnight reaction2->reaction3 reaction4 Monitor by TLC reaction3->reaction4 workup1 Quench with aq. NaHCO₃ reaction4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with brine workup2->workup3 workup4 Dry over MgSO₄ workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by chromatography or recrystallization workup5->workup6

Caption: A flowchart illustrating the key steps in the synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine.

Reaction Mechanism

The synthesis of 1-(3,5-Difluorobenzoyl)-3-methylpiperazine proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic secondary amine of 3-methylpiperazine attacks the electrophilic carbonyl carbon of 3,5-difluorobenzoyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation by triethylamine to yield the final amide product.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the difluorobenzoyl group and the aliphatic protons of the methylpiperazine ring.
¹³C NMR Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperazine ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₄F₂N₂O, MW: 240.25).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Safety Precautions

  • 3,5-Difluorobenzoyl chloride: Corrosive and reacts with water to produce HCl gas.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

  • 3-Methylpiperazine: Corrosive and can cause burns.[8] Avoid contact with skin and eyes.

  • Triethylamine: Flammable and corrosive. Its vapors are harmful if inhaled.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

  • The reaction should be conducted with appropriate engineering controls and personal protective equipment. An emergency eyewash and safety shower should be readily accessible.

References

  • PubChem. (n.d.). 1-(3-(Trifluoromethyl)benzyl)piperazine. Retrieved from [Link]

  • Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179. [Link]

  • Wurm, F. R., & Ritter, H. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 1-13. [Link]

  • Periyaswami, P., Kumar, P., Nagesh, V., Nagappan, A., Kumar, K., & Jain, A. (2019). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives.
  • Srinivasa Rao, D. V. N., Dandala, R., Handa, V. K., Sivakumaran, M., & Naidu, A. (2009). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, 2010(1), 1-12. [Link]

  • Reddy, M. S., et al. (2005). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. U.S.
  • Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]

  • Reaxys. (n.d.). Monoacylation. Retrieved from [Link]

  • Chouai, A., Venditto, V. J., & Simanek, E. E. (n.d.). Synthesis of 2-[3,3'-Di-(tert-butoxycarbonyl)-aminodipropylamine]-4,6,-dichloro-1,3,5-triazine as a monomer and 1,3,5-[tris-piperazine]-triazine as a core for the large scale synthesis of melamine (triazine) dendrimers. Organic Syntheses Procedure. Retrieved from [Link]

  • Phukan, K. (2014). Regioselective N-acylation of N-based heterocyclic compounds using potter's clay as a catalyst. International Journal of Applied Biology and Pharmaceutical Technology, 5(3), 170-174.
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 234. [Link]

  • List, B., et al. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Nature. [Link]

  • Comins, D. L., & Huang, S. (2010). Asymmetric total synthesis of 1-deoxy-7,8-di-epi-castanospermine. The Journal of Organic Chemistry, 75(9), 3073–3078. [Link]

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Application Note: Precision Synthesis of N-Benzoylpiperazines via Schotten-Baumann Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The piperazine pharmacophore is ubiquitous in medicinal chemistry, serving as a core linker in antidepressants (e.g., Vortioxetine), antipsychotics, and antihistamines. The introduction of a benzoyl group via the Schotten-Baumann reaction is a foundational transformation; however, the symmetric nature of piperazine presents a critical challenge: selectivity .[1]

Standard protocols often yield a statistical mixture of unreacted piperazine, the desired N-benzoylpiperazine (mono-amide), and the undesired 1,4-dibenzoylpiperazine (bis-amide). This guide moves beyond textbook definitions to provide a field-validated, scalable protocol that maximizes mono-selectivity through kinetic control and "smart" purification strategies based on pKa differentials.

Mechanistic Principles & Critical Parameters[1]

The Schotten-Baumann reaction utilizes a biphasic system (typically Water/DCM or Water/Toluene) containing an inorganic base to neutralize the acid byproduct (HCl) generated during acylation.[2]

The Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The high basicity of the piperazine secondary amine (


) allows it to attack the benzoyl chloride carbonyl.

Key Mechanistic Insight: The reaction rate of the amine with the acid chloride is orders of magnitude faster than the hydrolysis of the acid chloride by water, provided the amine remains unprotonated. The base is not a catalyst but a stoichiometric scavenger . If the pH drops below the amine's


, the amine protonates (

), becoming non-nucleophilic, and hydrolysis becomes the dominant pathway.
Visualization: Reaction Pathway & Competitive Hydrolysis

SchottenBaumann cluster_cond Critical Control Points Start Piperazine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Fast) BzCl Benzoyl Chloride (Electrophile) BzCl->Inter Hyd Benzoic Acid (Hydrolysis) BzCl->Hyd H2O Attack (If pH < pKa) Prod N-Benzoylpiperazine (Mono-Product) Inter->Prod Elimination of Cl- Bis 1,4-Dibenzoylpiperazine (Side Product) Prod->Bis 2nd Eq BzCl (Over-acylation)

Figure 1: Mechanistic pathway highlighting the competition between product formation, over-acylation, and hydrolysis.

Experimental Protocols

Protocol A: Kinetic Selectivity (The "Excess" Method)

Best for: Rapid synthesis on small scale (<5g) where reagent cost is negligible.

Rationale: By using a large excess of piperazine (5 equivalents), the statistical probability of a benzoyl chloride molecule encountering a mono-benzoylated piperazine (to form the bis-product) is minimized.

Materials:

  • Piperazine (anhydrous or hexahydrate): 5.0 equiv.

  • Benzoyl Chloride: 1.0 equiv.[1][4]

  • Dichloromethane (DCM): 10 mL/g of piperazine.

  • Base: Not required (Excess piperazine acts as the HCl scavenger).

Step-by-Step:

  • Dissolution: Dissolve piperazine (5.0 eq) in DCM in a round-bottom flask. Ensure complete solubility.

  • Cooling: Cool the solution to 0°C using an ice bath. Why: Low temperature reduces the rate of the second acylation more than the first, enhancing selectivity.

  • Addition: Dilute Benzoyl Chloride (1.0 eq) in a small volume of DCM. Add dropwise over 30 minutes. Why: High local concentration of acid chloride promotes bis-acylation.

  • Quench: Stir for 1 hour at 0°C, then warm to RT. Add water to dissolve piperazine salts.[5]

  • Workup:

    • Separate phases.[4][6]

    • Wash organic layer 3x with water to remove excess unreacted piperazine.[4]

    • Dry (MgSO4) and evaporate.[4]

Protocol B: The "Smart" Purification (Acid-Base Extraction)

Best for: High purity requirements and larger scales where chromatography is undesirable.

Rationale: This protocol exploits the amphoteric nature of the product.


-benzoylpiperazine contains a basic secondary amine (

) and a neutral amide. The bis-product is neutral. We can separate them using pH manipulation.[5]

Materials:

  • Piperazine: 1.5 equiv.

  • Benzoyl Chloride: 1.0 equiv.[1][4]

  • Solvent: DCM / 1M NaOH (1:1 v/v).

Workflow Diagram:

Purification Mix Crude Reaction Mixture (DCM + Aqueous) Sep1 Phase Separation Mix->Sep1 Org1 Organic Phase (Mono, Bis, Neutrals) Sep1->Org1 Aq1 Aqueous Waste (Salts) Sep1->Aq1 AcidWash Extract with 1M HCl Org1->AcidWash Sep2 Phase Separation AcidWash->Sep2 Org2 Organic Phase (Bis-Amide, Impurities) DISCARD Sep2->Org2 Neutral Species Aq2 Acidic Aqueous Phase (Mono-Product Salt) Sep2->Aq2 Protonated Amine Basify Basify to pH > 12 (with NaOH) Aq2->Basify Extract Extract into DCM Basify->Extract Final Pure N-Benzoylpiperazine Extract->Final

Figure 2: Acid-Base extraction logic for isolating mono-benzoylated product from bis-benzoylated impurities.

Step-by-Step:

  • Reaction: Perform Schotten-Baumann as standard (1.5 eq Piperazine, 1.0 eq BzCl, 2.0 eq NaOH in Water/DCM). Stir 2h at RT.

  • Phase Cut: Separate organic layer.[4]

  • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2x) .

    • Mechanism:[1][2][3][6][7][8][9][10][11] The mono-benzoyl piperazine protonates (

      
      ) and moves to the aqueous layer.
      
    • Fate of Impurities: The bis-benzoyl piperazine (amide) and benzoic acid (if any) remain in the organic layer.

  • Basification: Take the acidic aqueous layer. Cool on ice. Add 4M NaOH dropwise until pH > 12.

    • Observation: The product will precipitate or oil out as the free base is regenerated.

  • Final Extraction: Extract the basic aqueous layer with DCM (3x).

  • Isolation: Dry combined organics over

    
     and evaporate.
    

Optimization & Troubleshooting Data

Solvent System Comparison
Solvent SystemPhase TransferReaction RateHydrolysis RiskRecommendation
DCM / Water ExcellentFastModerateStandard Choice. Good solubility for product.
Toluene / Water GoodModerateLowUse for large scale/process safety (DCM environmental concerns).
THF / Water Miscible (Single Phase)Very FastHigh Avoid. High hydrolysis rates due to water contact.
Ether / Water PoorSlowLowUse only if product precipitates directly.
Troubleshooting Guide
  • Problem: Low Yield / High Benzoic Acid.

    • Cause: Hydrolysis of Benzoyl Chloride.

    • Fix: Ensure temperature is < 5°C during addition. Increase stirring rate (rpm > 600) to maximize interfacial surface area. Do NOT premix BzCl with water.

  • Problem: Emulsion formation during workup.

    • Cause: Piperazine surfactants or fine precipitates.

    • Fix: Filter the biphasic mixture through Celite before separation. Add brine to the aqueous layer.

  • Problem: Solidification of reaction mixture.

    • Cause: Product precipitation.[4][6]

    • Fix: Add more solvent (DCM). This is actually a good sign; you can often just filter the solid and wash with water.

References

  • Mechanism & Kinetics: BenchChem Technical Support. "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine." BenchChem Application Notes, 2025. Link

  • General Schotten-Baumann Protocols: Organic Chemistry Portal. "Schotten-Baumann Reaction."[1][3][4][7][8][9][10][12][13] Organic Chemistry Portal, Accessed 2023. Link

  • Purification Strategies: University of Massachusetts Amherst. "Acid-Base Extraction Protocol." Organic Chemistry Lab Manual, 2023. Link

  • Industrial Optimization: Cambridge University. "Multi-objective Bayesian optimisation for the Schotten–Baumann reaction." Reaction Chemistry & Engineering, 2021. Link

  • Piperazine Solubility Data: ResearchGate Discussion. "Isolation of piperazine from water." ResearchGate, 2013. Link

Sources

Application Notes and Protocols for Amide Coupling of 3,5-Difluorobenzoic Acid and Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Coupling Electron-Deficient Acids with Secondary Amines

The formation of an amide bond between a carboxylic acid and an amine is one of the most fundamental and frequently employed transformations in medicinal chemistry and drug development.[1] The resulting amide linkage is a key structural motif in a vast array of pharmaceuticals. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and application of modern amide coupling reagents for the synthesis of (3,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone from 3,5-difluorobenzoic acid and 1-methylpiperazine.

The coupling of these two specific substrates presents a classic challenge in organic synthesis. 3,5-difluorobenzoic acid is an electron-deficient carboxylic acid due to the strong electron-withdrawing nature of the two fluorine atoms. This electronic property reduces the nucleophilicity of the carboxylate anion, making its activation more difficult. On the other hand, 1-methylpiperazine is a secondary amine, which is generally less reactive than its primary amine counterparts due to steric hindrance around the nitrogen atom. The combination of an electron-deficient acid and a sterically hindered secondary amine can lead to sluggish reactions, low yields, and the formation of unwanted byproducts when using suboptimal coupling conditions.

This guide provides a comparative analysis of three widely used and highly effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole) , and T3P® (Propylphosphonic Anhydride) . We will delve into the mechanistic rationale behind their efficacy, offer detailed, step-by-step protocols for their use in this specific transformation, and provide a comparative analysis to aid in the selection of the most appropriate reagent for your research needs.

Comparative Overview of Selected Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of (3,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone. The ideal reagent should efficiently activate the electron-deficient carboxylic acid under mild conditions, be compatible with the secondary amine, and lead to high yields of the desired product with minimal side reactions and straightforward purification.

Coupling ReagentMechanism of ActionAdvantagesDisadvantagesTypical Yield Range*
HATU Forms a highly reactive OAt-active ester. The HOAt moiety accelerates the coupling and suppresses racemization.[2]High reactivity and efficiency, even with challenging substrates. Fast reaction times. Low risk of epimerization.Higher cost compared to carbodiimides. Can be sensitive to moisture.85-95%
EDC/HOBt EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt-ester, which is less prone to side reactions and racemization.[3]Cost-effective and widely used. Water-soluble byproducts simplify workup.Can be less effective for highly sterically hindered or electron-deficient substrates. Risk of side product formation without HOBt.70-85%
T3P® Forms a mixed phosphonic anhydride with the carboxylic acid, which is a highly activated intermediate for amidation.[4]Excellent for difficult couplings and large-scale synthesis.[5] Water-soluble byproducts lead to simple aqueous workup.[4] Low toxicity and allergenicity.[1]Often requires a base. The reagent is typically supplied as a solution in an organic solvent.80-90%

*Yields are estimates based on literature for similar substrates and are highly dependent on reaction conditions and purification efficiency.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 3,5-difluorobenzoic acid and 1-methylpiperazine using HATU, EDC/HOBt, and T3P®.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and purity, especially when dealing with challenging substrates. HATU is a powerful coupling reagent that often provides excellent results in a short amount of time.[6]

Materials:

  • 3,5-Difluorobenzoic acid

  • 1-Methylpiperazine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-difluorobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approximately 0.2 M).

  • Add 1-methylpiperazine (1.1 eq) to the solution.

  • Add HATU (1.1 eq) to the reaction mixture.

  • Base Addition: Cool the mixture to 0 °C using an ice bath and add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (3,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone.

Workflow Diagram for HATU-Mediated Coupling:

HATU_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 3,5-Difluorobenzoic Acid Mix Combine in Flask A->Mix B 1-Methylpiperazine B->Mix C HATU C->Mix D DMF D->Mix Add_Base Add DIPEA Mix->Add_Base Cool to 0°C Stir Stir 2-4h Add_Base->Stir Warm to RT Quench Quench with Water Stir->Quench Reaction Complete Extract Extract Quench->Extract Extract with EtOAc Wash Wash Extract->Wash Wash Organics Dry Dry Wash->Dry Dry & Concentrate Purify Purify Dry->Purify Column Chromatography Product Product Purify->Product Pure Product

Caption: Workflow for HATU-mediated amide synthesis.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a cost-effective alternative to HATU and is suitable for many standard amide couplings. The use of HOBt is crucial to suppress side reactions and improve the efficiency of the coupling with the electron-deficient benzoic acid.

Materials:

  • 3,5-Difluorobenzoic acid

  • 1-Methylpiperazine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3,5-difluorobenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approximately 0.2 M).

  • Add 1-methylpiperazine (1.1 eq) to the solution.

  • Base and Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.5 eq) to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the cold reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, if DCM was used, dilute with more DCM. If DMF was used, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired amide.

Catalytic Cycle of EDC/HOBt Coupling:

EDC_HOBt_Cycle cluster_activation Carboxylic Acid Activation cluster_trapping HOBt Trapping cluster_coupling Amide Formation RCOOH 3,5-Difluorobenzoic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt - EDC-Urea HOBt HOBt Product (3,5-Difluorophenyl) (4-methylpiperazin-1-yl)methanone HOBt_Ester->Product + Amine Amine 1-Methylpiperazine Product->HOBt - HOBt (recycled)

Caption: Key intermediates in the EDC/HOBt coupling reaction.

Protocol 3: T3P®-Mediated Amide Coupling

T3P® is an excellent choice for both small- and large-scale synthesis due to its high reactivity and the ease of removing its water-soluble byproducts.[4]

Materials:

  • 3,5-Difluorobenzoic acid

  • 1-Methylpiperazine

  • Propylphosphonic Anhydride (T3P®), typically a 50% solution in ethyl acetate or DMF

  • A suitable base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3,5-difluorobenzoic acid (1.0 eq) and 1-methylpiperazine (1.2 eq) in anhydrous ethyl acetate or DCM.

  • Add the base (e.g., TEA, 3.0 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath.

  • Slowly add the T3P® solution (1.5 eq) to the stirred reaction mixture. An exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water (2x) and brine (1x). The phosphonic acid byproducts are highly water-soluble and will be removed in the aqueous washes.[4]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Insufficient activation of the electron-deficient carboxylic acid.- Low nucleophilicity of the secondary amine.- Incomplete reaction.- Switch to a more powerful coupling reagent like HATU.- Increase the equivalents of the coupling reagent and/or the amine.- Increase the reaction temperature or extend the reaction time.- Ensure all reagents and solvents are anhydrous.
Formation of Side Products - Side reactions of the activated carboxylic acid intermediate.- Reaction of the coupling reagent with the amine.- For carbodiimide-based couplings, ensure an additive like HOBt is used.- Use phosphonium-based reagents (e.g., PyBOP) or T3P®, which are less likely to have side reactions with the amine.
Difficulty in Purification - Byproducts from the coupling reagent co-eluting with the product.- Unreacted starting materials.- Choose a coupling reagent with water-soluble byproducts (e.g., EDC, T3P®) to simplify the workup.- Optimize the stoichiometry to drive the reaction to completion.- For DCC, the urea byproduct is largely insoluble and can be filtered off.

Conclusion

The successful amide coupling of 3,5-difluorobenzoic acid and 1-methylpiperazine is readily achievable with the appropriate selection of coupling reagent and optimization of reaction conditions. For high-throughput or discovery chemistry settings where yield and reaction speed are paramount, HATU is an excellent first choice. For process development and scale-up, where cost and ease of purification are significant factors, EDC/HOBt and T3P® present highly viable and efficient alternatives. The protocols provided in this application note serve as a robust starting point for the synthesis of (3,5-difluorophenyl)(4-methylpiperazin-1-yl)methanone and can be adapted for a wide range of similar challenging amide bond formations.

References

  • Curia Global, Inc. (2024, April 17). Understanding T3P® from start to finish. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Mallikarjuna, S. M., Sandeep, C., & Padmashali, B. (2017). Acid Amine Coupling of (1H-Indole-6-yl)(piperazin-1-yl)methanone with Substituted Acids using HATU Coupling Reagent and their Antimicrobial and Antioxidant Activity. International Journal of Pharmaceutical Sciences and Research, 8(7), 2879-2885.
  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Understanding T3P From Start To Finish. Retrieved from [Link]

  • PMC. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017, October 2). An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). Retrieved from [Link]

  • ResearchGate. (2018, October 30). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]

  • SPIRAL, University of Liège. (n.d.). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Waghmare, S. V., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry, 4(2), 54-80.
  • Thomas, J. C. (n.d.). Amine to Amide (Coupling) - T3P. Common Organic Chemistry. Retrieved from [Link]

  • Thomas, J. C. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of 3-Methylpiperazine During Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the chiral building block, 3-methylpiperazine, into their synthetic routes. A critical challenge encountered during the amide coupling of 3-methylpiperazine is the potential for racemization at the C3 stereocenter, leading to diastereomeric impurities that can be difficult to separate and may compromise the biological activity of the final compound.[1]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand the underlying causes of racemization and implement effective strategies to maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of 3-methylpiperazine coupling?

A1: Racemization is the process by which an enantiomerically pure sample of 3-methylpiperazine is converted into a mixture of both its (R) and (S) enantiomers.[2] During an amide coupling reaction, this leads to the formation of diastereomeric products, which can significantly impact the pharmacological profile and efficacy of your target molecule.[1]

Q2: What is the primary mechanism of racemization for 3-methylpiperazine during amide coupling?

A2: The primary mechanism involves the deprotonation of the proton at the chiral carbon (C3) by a base. This abstraction is facilitated when the secondary amine of the piperazine is acylated, increasing the acidity of the adjacent C-H bond. The resulting planar carbanion or enamine intermediate can then be reprotonated from either face, leading to a loss of stereochemical information.[2][3][4]

Q3: Which experimental factors have the most significant impact on racemization?

A3: Several factors can influence the extent of racemization, including the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the solvent.[1][5] Strong bases and elevated temperatures are known to accelerate the rate of racemization.[1]

Q4: Are certain carboxylic acid coupling partners more prone to causing racemization?

A4: While the primary focus is on the stability of the 3-methylpiperazine, the nature of the carboxylic acid and its activation method can play a role. Highly activated carboxylic acid species can lead to more reactive intermediates that may promote side reactions, including racemization of the amine component under certain conditions.

Troubleshooting Guide: Proactive & Reactive Strategies

This section provides a systematic approach to minimizing racemization, organized by key experimental parameters.

Decision Workflow for Minimizing Racemization

G cluster_0 Initial Reaction Setup cluster_1 Analysis & Troubleshooting Start Starting Point: Coupling of 3-Methylpiperazine Coupling_Reagent Select Coupling Reagent (e.g., DIC/Oxyma) Start->Coupling_Reagent Base_Selection Choose a Weak/Hindered Base (e.g., NMM, 2,4,6-Collidine) Coupling_Reagent->Base_Selection Temperature_Control Set Low Reaction Temperature (e.g., 0°C to RT) Base_Selection->Temperature_Control Analysis Analyze Product Mixture (Chiral HPLC/SFC) Temperature_Control->Analysis Acceptable_Racemization Racemization < 2%? Analysis->Acceptable_Racemization Optimize_Base Optimize Base: - Lower equivalence - Switch to a weaker base Acceptable_Racemization->Optimize_Base No End Successful Coupling Acceptable_Racemization->End Yes Optimize_Reagent Optimize Coupling Reagent: - Use additives (HOBt, Oxyma) - Switch to phosphonium/uronium salts Optimize_Base->Optimize_Reagent Lower_Temp Further Lower Temperature (e.g., -15°C) Optimize_Reagent->Lower_Temp Lower_Temp->Analysis

Caption: Troubleshooting workflow for minimizing 3-methylpiperazine racemization.

Selection of Coupling Reagents and Additives

The choice of coupling reagent is paramount in controlling racemization. While highly efficient, some reagents can promote the formation of overly reactive intermediates that exacerbate epimerization.

Recommendations:

  • Carbodiimides with Additives: Using a carbodiimide like Diisopropylcarbodiimide (DIC) in conjunction with a racemization-suppressing additive is a robust starting point.[6][7]

    • Oxyma (Ethyl cyanohydroxyiminoacetate): A highly effective and non-explosive alternative to HOBt.[6]

    • HOBt (1-Hydroxybenzotriazole): The classic additive for suppressing racemization.[8][9]

  • Uronium/Aminium Salts (HBTU, HATU): These reagents are very efficient but their use must be paired with careful base selection to avoid racemization.[9][10] Pre-activation should be minimized.

  • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective and may offer advantages in certain systems. They react with the carboxylate, typically requiring two equivalents of a non-nucleophilic base.[10]

Coupling SystemRelative Racemization RiskComments
DIC/Oxyma LowRecommended as a first-line approach. Oxyma is highly effective at suppressing racemization.[6]
DIC/HOBt LowA well-established, effective combination.[7][8]
HATU/DIPEA HighDIPEA is a strong base that can significantly promote racemization.[11]
HBTU/NMM ModerateNMM is a weaker base than DIPEA, offering a better profile for chiral stability.[6]
DEPBT Very LowKnown for very low epimerization, particularly with easily racemized amino acids.[9]
The Critical Role of the Base

The base is often the primary culprit in catalyzing racemization. Its function is to deprotonate the amine salt and neutralize acidic byproducts, but an inappropriate choice can lead to deprotonation at the chiral center.

Recommendations:

  • Use Weaker, Sterically Hindered Bases:

    • 2,4,6-Collidine (TMP): A sterically hindered base that is effective in minimizing racemization.[6]

    • N-Methylmorpholine (NMM): A weaker base than DIPEA and a good general-purpose choice for maintaining chiral integrity.[6]

  • Use DIPEA with Extreme Caution: Diisopropylethylamine (DIPEA) is a strong, non-nucleophilic base that is known to increase the risk of racemization.[6][11] If its use is unavoidable, employ the lowest possible concentration and maintain low temperatures.

  • Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently. Typically, 1-2 equivalents are sufficient.

Temperature Control

Lowering the reaction temperature is a universally effective strategy for reducing the rate of most side reactions, including racemization.

Recommendations:

  • Perform couplings at 0°C initially.

  • If racemization is still observed, consider lowering the temperature further to -10°C or -15°C.

  • Be aware that lower temperatures will also decrease the rate of the desired amide bond formation, so reaction times may need to be extended. Monitor reaction progress carefully using techniques like LC-MS.

Solvent Effects

The polarity of the solvent can influence the stability of the intermediates involved in the racemization pathway.

Recommendations:

  • DMF (N,N-Dimethylformamide): A common and generally well-suited solvent for amide coupling.

  • DCM (Dichloromethane): A less polar alternative that may be beneficial in some cases.

  • Consider solvent mixtures to fine-tune polarity.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization during the coupling of 3-methylpiperazine.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and Oxyma (1.1 eq.) in an appropriate solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) to the cooled solution. Stir for 5-10 minutes.

  • Amine Addition: In a separate flask, dissolve (R)- or (S)-3-methylpiperazine (1.2 eq.) and N-Methylmorpholine (NMM) (1.5 eq.) in the same solvent.

  • Coupling: Slowly add the amine solution to the activated carboxylic acid mixture at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-16 hours, monitoring by LC-MS.

  • Workup: Upon completion, filter off the diisopropylurea byproduct and proceed with standard aqueous workup and purification.

Mechanism of Racemization

The following diagram illustrates the base-catalyzed racemization pathway. The key step is the formation of a planar intermediate after the piperazine nitrogen has been acylated.

Caption: Proposed mechanism of base-catalyzed racemization at C3 of 3-methylpiperazine.

Note: The DOT script above is a template. For actual image generation, valid image URLs would be required.

References

  • Epimerization of Peptide. Wako Chemicals USA. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Li, H., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Miller, S. J., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Testa, B. (2014). Proposed mechanisms for racemization and related processes. ResearchGate. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative. Google Patents.
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents. Organic Preparations and Procedures International. Available at: [Link]

  • Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Racemization Assays. University of Washington. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Racemization Overview, Mechanism & Examples. Study.com. Available at: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. (2018). Available at: [Link]

  • Effect of the temperature on the process for piperazine and... ResearchGate. Available at: [Link]

  • Proposed mechanism of base catalyzed epimerization. ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Komiya, S., et al. (2025). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. Available at: [Link]

  • Epimerisation in Peptide Synthesis. MDPI. (2023). Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. (2025). Available at: [Link]

  • Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar. Available at: [Link]

  • Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control. (2016). Available at: [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed. (2014). Available at: [Link]

  • SYNTHESIS OF CHIRAL TRIAZINE COUPLING REAGENTS BASED ON ESTERS OF N-ALKYLPROLINE AND THEIR APPLICATION IN THE ENANTIOSELECTIVE I. Polish Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. Available at: [Link]

  • Synthesis of new amides of the N-methylpiperazine series. ResearchGate. (2025). Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 3,5-Difluoro and 3,4-Difluoro Benzoyl Piperazine Derivatives: Structure-Activity Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate the pharmacological properties of lead compounds. The unique physicochemical characteristics of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within the versatile class of piperazine-based compounds, which are prevalent in numerous therapeutic agents, the difluorobenzoyl moiety is a common substituent explored for its potential to fine-tune activity, particularly at aminergic G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[2][3][4]

This guide provides an in-depth comparative analysis of 3,5-difluoro and 3,4-difluoro benzoyl piperazine derivatives. While direct head-to-head comparative studies are limited in the public domain, this document synthesizes available data on their synthesis, biological targets, and structure-activity relationships (SAR) to provide valuable insights for researchers in the field.

Chemical Structures and Synthetic Overview

The core structures of the two compound classes are depicted below, differing only in the substitution pattern of the fluorine atoms on the benzoyl ring.

Compound ClassChemical Structure
3,5-Difluoro Benzoyl Piperazine3,5-Difluoro Benzoyl Piperazine Structure
3,4-Difluoro Benzoyl Piperazine3,4-Difluoro Benzoyl Piperazine Structure

The synthesis of these derivatives typically involves the acylation of a piperazine core with the corresponding difluorobenzoyl chloride. This is a versatile and scalable reaction, allowing for the introduction of various substituents on the piperazine ring to explore a wider chemical space.

General Synthetic Protocol: Acylation of Piperazine

A common and efficient method for the synthesis of N-benzoylpiperazine derivatives is the reaction of piperazine with the appropriate benzoyl chloride in the presence of a base.

Synthesis Piperazine Piperazine Reaction Acylation Piperazine->Reaction DifluorobenzoylChloride 3,5- or 3,4-Difluorobenzoyl Chloride DifluorobenzoylChloride->Reaction Solvent Inert Solvent (e.g., DCM, THF) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Product Target Benzoyl Piperazine Reaction->Product

Figure 1. General workflow for the synthesis of difluorobenzoyl piperazine derivatives.

Experimental Protocol: Synthesis of N-(2,4-Difluorobenzoyl)piperazine

A representative protocol for the synthesis of a difluorobenzoyl piperazine derivative is the one-pot reaction of piperazine with 2,4-difluorobenzoyl chloride. An excess of piperazine is often used to favor the formation of the mono-acylated product.

Materials:

  • Piperazine

  • 2,4-Difluorobenzoyl chloride

  • Anhydrous chloroform

  • Column chromatography supplies (e.g., silica gel)

Procedure:

  • Dissolve piperazine (5 equivalents) in anhydrous chloroform and cool the solution to 0 °C.

  • Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 5 hours, followed by stirring at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via automated column chromatography to yield N-(2,4-difluorobenzoyl)piperazine.

This protocol can be adapted for the synthesis of 3,5- and 3,4-difluoro analogs by using the corresponding difluorobenzoyl chloride.

Comparative Biological Activity: A Focus on Dopamine and Serotonin Receptors

Arylpiperazine derivatives are well-known for their interaction with a variety of neurotransmitter receptors, with their specific activity profile being highly dependent on the substitution pattern of the aryl ring.[3][4]

Dopamine Receptor Activity

Studies on related difluorinated piperidine and piperazine scaffolds have indicated that these compounds can act as potent ligands for dopamine receptors, particularly the D4 subtype. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives were identified as potent D4 receptor antagonists. Within this series, a 3,4-difluorophenyl ether derivative (compound 8b ) exhibited a high binding affinity with a Ki of 5.5 nM.

Serotonin Receptor Activity

The arylpiperazine moiety is a classic pharmacophore for serotonin receptors, and difluorination of the aryl ring can significantly impact binding affinity and selectivity across different 5-HT receptor subtypes.

  • 5-HT1A Receptors: The affinity of arylpiperazines for 5-HT1A receptors is sensitive to the nature and position of substituents on the phenyl ring. While specific data for 3,5- and 3,4-difluorobenzoyl piperazines is scarce, studies on related analogs suggest that electron-withdrawing groups can influence binding. For example, in a series of N-phenylpiperazine analogs, a 2-fluorophenyl derivative showed moderate affinity for the 5-HT1A receptor.[4]

  • 5-HT2A Receptors: The 5-HT2A receptor is another common target for arylpiperazine derivatives. The substitution pattern on the phenyl ring plays a crucial role in determining affinity and functional activity (agonist vs. antagonist).

  • Serotonin Transporter (SERT): Some arylpiperazine derivatives also exhibit affinity for the serotonin transporter. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown that these compounds can be high-affinity ligands for SERT, with Ki values in the nanomolar range.[5]

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related fluorinated arylpiperazine and piperidine derivatives, some general SAR trends can be inferred:

  • Position of Fluorine Atoms: The relative positions of the two fluorine atoms on the benzoyl ring can significantly alter the electronic distribution and steric profile of the molecule. This, in turn, affects how the ligand fits into the binding pocket of a receptor. The 3,4-difluoro pattern introduces an electronic dipole and a specific steric footprint that has been shown to be favorable for binding to the D4 dopamine receptor in some scaffolds. The more symmetric 3,5-difluoro substitution would present a different electronic and steric profile, which could lead to altered receptor affinity and selectivity.

  • Lipophilicity and Bioavailability: Fluorine substitution generally increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The position of the fluorine atoms can subtly influence the overall lipophilicity and, consequently, the pharmacokinetic profile of the compound.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This property can enhance the metabolic stability of the compound, leading to a longer half-life in vivo.[1] Both 3,5- and 3,4-difluoro substitutions would be expected to confer increased metabolic stability compared to their non-fluorinated counterparts.

Data Summary Table

The following table summarizes the key characteristics and known activities of the two compound classes. It is important to note that the biological activity data is not from direct comparative studies and is inferred from research on structurally related compounds.

Feature3,5-Difluoro Benzoyl Piperazine3,4-Difluoro Benzoyl Piperazine
Synthesis Acylation of piperazine with 3,5-difluorobenzoyl chlorideAcylation of piperazine with 3,4-difluorobenzoyl chloride
Known Biological Targets Likely to interact with dopamine and serotonin receptors based on the arylpiperazine scaffold.Potent D4 dopamine receptor antagonism observed in related scaffolds. Likely to interact with serotonin receptors.
Potential Activity Profile The symmetric substitution may lead to a distinct receptor binding profile compared to the 3,4-isomer.The asymmetric substitution pattern has been shown to be favorable for high-affinity D4 receptor binding in some series.
Inferred SAR The electronic and steric properties will differ from the 3,4-isomer, potentially leading to different receptor selectivity.The dipole moment created by the 3,4-difluoro substitution can be a key determinant for receptor interaction.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds to dopamine D2 and D3 receptors.

BindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting Membranes Cell Membranes expressing D2/D3 Receptors Incubate Incubate at Room Temperature Membranes->Incubate Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubate TestCompound Test Compound (3,5- or 3,4-difluoro analog) TestCompound->Incubate NonSpecific Non-specific Ligand (e.g., Haloperidol) NonSpecific->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count DataAnalysis DataAnalysis Count->DataAnalysis Determine Ki values

Figure 2. Workflow for a typical radioligand binding assay.

Procedure:

  • Prepare cell membranes from a cell line stably expressing the human D2 or D3 dopamine receptor.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and varying concentrations of the test compound.

  • For determining non-specific binding, a separate set of wells should contain a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

  • Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) for the test compound by analyzing the competition binding data using appropriate software.

Conclusion and Future Directions

The substitution of fluorine atoms on the benzoyl ring of piperazine derivatives is a powerful tool for modulating their pharmacological activity. While direct comparative data for 3,5-difluoro and 3,4-difluoro benzoyl piperazine is limited, the analysis of related compounds suggests that both substitution patterns are likely to yield compounds with significant activity at dopamine and serotonin receptors. The 3,4-difluoro substitution has shown promise for achieving high-affinity D4 receptor antagonism in certain molecular contexts.

To definitively elucidate the comparative activity of these two isomers, a systematic study is warranted. This would involve the synthesis of a focused library of 3,5- and 3,4-difluorobenzoyl piperazine derivatives with identical substituents on the piperazine nitrogen, followed by their pharmacological evaluation in a panel of dopamine and serotonin receptor binding and functional assays. Such a study would provide invaluable data for understanding the nuanced structure-activity relationships of these important pharmacophores and would guide the rational design of more potent and selective ligands for CNS targets.

References

  • Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(5), 1684. [Link]

  • Nikolic, K., et al. (2005). Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Journal of the Serbian Chemical Society, 70(1), 1-9.
  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Luedtke, R. R., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182. [Link]

  • Cignarella, G., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chemical Society Reviews, 33(1), 3-14.

Sources

A Researcher's Guide to the Infrared Spectrum Analysis of the Benzoyl Amide Bond

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of functional groups is a cornerstone of molecular characterization. The amide bond, particularly when part of a benzoyl moiety, is a frequent and critical linkage in pharmaceuticals and advanced materials. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for its identification and analysis. This guide provides an in-depth comparison of the IR spectral characteristics of the benzoyl amide bond, supported by experimental data and protocols, and contrasts this technique with other common analytical methods.

The Vibrational Signature of Amides: A Primer

Infrared spectroscopy operates on a simple principle: molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.[1] These vibrations, such as stretching and bending, act as a molecular fingerprint. The amide group (R-CO-NR'R'') is distinguished by several key vibrational modes, the most prominent of which are:

  • Amide I Band (C=O Stretch): This is typically the most intense absorption in an amide's IR spectrum, appearing in the 1630-1690 cm⁻¹ region.[2] Its frequency is sensitive to the molecule's local environment, including hydrogen bonding and electronic effects like conjugation.[3]

  • Amide II Band (N-H Bend and C-N Stretch): Found between 1470-1570 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.[4][5] It is a characteristic feature of primary and secondary amides.

  • N-H Stretch: For primary (R-CO-NH₂) and secondary (R-CO-NHR') amides, N-H stretching vibrations appear in the 3100-3500 cm⁻¹ range.[6] Primary amides show two distinct peaks (asymmetric and symmetric stretches), while secondary amides show a single peak.[7] Tertiary amides lack an N-H bond and thus do not exhibit this band.[7]

The presence and position of these bands provide immediate, valuable structural information.

The Benzoyl Amide: The Influence of Aromatic Conjugation

When the carbonyl group of an amide is directly attached to a benzene ring, forming a benzoyl amide, its electronic structure and, consequently, its IR spectrum are significantly altered.

The primary cause is conjugation . The pi electrons of the benzene ring delocalize with the pi electrons of the carbonyl group.[3] This delocalization has two main effects:

  • It weakens the C=O double bond, giving it more single-bond character.

  • It strengthens the C-N bond, giving it more double-bond character.

This weakening of the carbonyl bond is the critical factor observed in IR spectroscopy. A weaker bond requires less energy to vibrate, and thus it absorbs IR radiation at a lower frequency (wavenumber). Therefore, the Amide I band for a benzoyl amide is typically found at the lower end of the general amide range, often around 1630-1660 cm⁻¹ .[3] For example, the C=O stretch of solid benzamide is observed at approximately 1656 cm⁻¹.[7] This is a diagnostically useful shift compared to saturated aliphatic amides, which absorb closer to 1680 cm⁻¹ when hydrogen-bonded.[8]

In addition to the characteristic amide bands, the spectrum of a benzoyl amide will also feature signals from the aromatic ring itself:

  • Aromatic =C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹.[1]

  • Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.[1]

  • C-H Out-of-Plane Bending: Strong bands in the 680-900 cm⁻¹ region, which can be diagnostic of the ring's substitution pattern.[1]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the standard procedure for analyzing a solid benzoyl amide sample using the potassium bromide (KBr) pellet method with a Fourier-Transform Infrared (FTIR) spectrometer.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the dry benzoyl amide sample to a fine powder using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopy-grade KBr powder. The sample-to-KBr ratio should be approximately 1:100.

    • Thoroughly mix the sample and KBr by grinding for another 1-2 minutes to ensure a homogenous mixture. Causality: Uniform particle size and dispersion are crucial to minimize light scattering and obtain sharp, well-defined absorption bands.

  • Pellet Formation:

    • Transfer a small amount of the mixture into the collar of a pellet press.

    • Place the anvil in the collar and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. Causality: The high pressure causes the KBr to flow and fuse, trapping the sample in a solid matrix that is transparent to infrared radiation.

    • Carefully release the pressure and extract the translucent KBr pellet.

  • Background and Sample Scans:

    • Place the empty sample holder in the FTIR spectrometer and run a background scan. Causality: This step is critical as it records the spectral signature of the atmospheric components (e.g., CO₂, H₂O) and the instrument itself. This background is then subtracted from the sample scan to yield the true spectrum of the analyte.

    • Mount the KBr pellet in the sample holder and place it in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically performs the Fourier transform and background subtraction.

    • Analyze the resulting spectrum, identifying the wavenumbers (cm⁻¹) of the key absorption peaks.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample (1-2 mg) Mix Add & Mix KBr (100-200 mg) Grind->Mix Homogenize Press Hydraulic Press (7-10 tons) Mix->Press BG Acquire Background (Empty Holder) Press->BG Sample Acquire Sample Scan (16-32 scans) BG->Sample Insert Pellet Process FT & Background Subtraction Sample->Process Analyze Identify Peak Wavenumbers (cm⁻¹) Process->Analyze

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Data Interpretation: Benzamide as a Case Study

The IR spectrum of benzamide (C₇H₇NO), a primary benzoyl amide, provides a clear example of these characteristic features.[9]

Table 1: Key IR Absorption Bands for Benzamide (Solid Phase)

Frequency (cm⁻¹)IntensityAssignmentVibrational Mode
~3366, ~3170Strong, SharpN-H StretchAsymmetric & Symmetric
~3060MediumAromatic C-H Stretch=C-H Stretch
~1656Very StrongAmide IC=O Stretch
~1622StrongN-H BendNH₂ Scissoring
~1580MediumAromatic C=C StretchC=C Ring Stretch
~1400StrongC-N StretchC-N Stretch
~690StrongAromatic C-H BendOut-of-plane Bend

Data synthesized from sources.[7][9][10]

The very strong band at 1656 cm⁻¹ is the Amide I band, its position clearly reflecting the influence of conjugation with the phenyl ring.[7] The two sharp peaks in the N-H region are definitive for a primary amide. The presence of both amide-specific bands and aromatic ring bands confirms the overall benzoyl amide structure.

Comparison of Analytical Techniques

While IR spectroscopy is excellent for functional group identification, a comprehensive characterization often requires complementary techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11]

Table 2: Comparison of IR, NMR, and MS for Benzoyl Amide Analysis

FeatureInfrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information Functional groups presentDetailed connectivity (C-H framework), stereochemistryMolecular weight, elemental formula, fragmentation pattern
Key Data for Benzoyl Amide C=O, N-H, C-N, Ar-H vibrationsChemical shifts and coupling of aromatic and amide protonsPrecise mass of the molecular ion, fragments from amide cleavage
Sample Requirements ~1-2 mg (solid/liquid/gas)~5-10 mg, soluble in deuterated solvent<1 mg, often soluble
Speed of Analysis Very Fast (1-5 minutes)Slower (5-30 minutes per experiment)Fast (1-10 minutes)
Strengths Rapid, inexpensive, non-destructive, excellent for functional group IDProvides unambiguous structural elucidation and isomer differentiationExtremely high sensitivity, provides exact molecular formula
Limitations Provides limited information on molecular connectivity and stereochemistryLower sensitivity, requires solubility, more expensiveProvides little information on functional groups or stereochemistry
Best For Quickly confirming the presence of the amide and aromatic groupsDetermining the complete molecular structure and substitution patternsConfirming molecular weight and formula, identifying unknowns in mixtures
Decision-Making Workflow for Method Selection

Method_Selection Start Analytical Goal q1 Confirm Functional Groups? Start->q1 q2 Determine Full Structure (Connectivity/Isomers)? q1->q2 No IR Use IR Spectroscopy q1->IR Yes q3 Confirm Molecular Weight & Formula? q2->q3 No NMR Use NMR Spectroscopy q2->NMR Yes MS Use Mass Spectrometry q3->MS Yes End End q3->End No/Other IR->q2 Complement with... NMR->q3 Complement with... MS->q1 Complement with...

Sources

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Fluorinated Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a molecule's metabolic stability is a pivotal determinant of its success. A compound that is rapidly metabolized by the body will likely exhibit a short half-life and poor oral bioavailability, rendering it therapeutically ineffective. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles. However, like many nitrogen-containing heterocycles, the piperazine moiety can be susceptible to metabolic degradation.

A powerful and widely adopted strategy to enhance metabolic stability is the strategic incorporation of fluorine.[1][2] Often referred to as a "magic bullet" in drug design, fluorine's unique properties can profoundly alter a molecule's metabolic fate.[3] This guide provides an in-depth comparison of the metabolic stability of various fluorinated piperazine scaffolds, grounded in mechanistic principles and supported by detailed experimental protocols for researchers in the field.

The Mechanistic Underpinnings of Fluorine-Enhanced Stability

The remarkable ability of fluorine to improve metabolic profiles stems from a combination of its fundamental properties. This is not merely due to the strength of the carbon-fluorine (C-F) bond, but a more nuanced interplay of electronic and steric effects that perturb the established mechanisms of drug metabolism.[4][5][6]

  • Blocking Metabolic "Soft Spots": The most direct application of fluorination is to replace a metabolically labile carbon-hydrogen (C-H) bond with a robust C-F bond.[1][2] The high bond dissociation energy of the C-F bond makes it highly resistant to oxidative cleavage by enzymes, particularly the Cytochrome P450 (CYP450) family.[7][8] By strategically placing fluorine at a site of known or predicted metabolism, such as an aromatic ring or a benzylic position, chemists can effectively "shield" the molecule from degradation.

  • Electronic Modulation: Fluorine is the most electronegative element, and its introduction can significantly alter the local electronic environment. When placed near the basic nitrogen atoms of a piperazine ring, fluorine's strong electron-withdrawing effect can lower their pKa.[9][10] This change in basicity can disfavor interactions with the active sites of metabolizing enzymes, thereby reducing the rate of metabolism.

  • Conformational Control: The substitution of hydrogen with fluorine can influence the conformational preferences of a molecule.[7] This can lead to a conformation that is a poorer substrate for a specific metabolizing enzyme, thus improving its stability.

cluster_0 Metabolic Pathway cluster_1 Fluorine-Blocked Pathway Parent_Drug Parent Drug (with C-H 'soft spot') CYP450 CYP450 Enzyme Parent_Drug->CYP450 Metabolism Metabolite Oxidized Metabolite (Rapid Clearance) CYP450->Metabolite Fluorinated_Drug Fluorinated Drug (C-F Shield) CYP450_2 CYP450 Enzyme Fluorinated_Drug->CYP450_2 Resistant No_Metabolism Metabolism Blocked (Increased Stability) Figure 2: Common metabolic soft spots on a piperazine scaffold. Piperazine cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) B 2. Pre-warm Incubate microsomes and compound at 37°C A->B C 3. Initiate Reaction Add NADPH to start metabolism B->C D 4. Time-Point Sampling (0, 5, 15, 30, 45 min) Quench aliquots with cold Acetonitrile + Internal Standard C->D E 5. Protein Precipitation Centrifuge to pellet protein D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound E->F G 7. Data Analysis Calculate t½ and CLint F->G

Figure 3: Step-by-step workflow for a typical liver microsomal stability assay.
  • Reagent Preparation:

    • Prepare a 1 µM working solution of the test compound in 100 mM phosphate buffer (pH 7.4). [11] * Thaw pooled human liver microsomes (HLM) on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer. [11] * Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. 2[12]. Incubation:

    • In a 96-well plate, combine the test compound solution and the diluted microsome suspension.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking. 3[12]. Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a "stop solution" of cold acetonitrile with an internal standard to terminate the reaction. 4[13][14]. Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins. [13] * Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound. 5[15][16]. Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

[12]#### 2. Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolic pathways, an assay using intact hepatocytes is employed. C[17][18]ryopreserved hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors within a cellular environment, providing a more physiologically relevant model.

[19][20]##### Experimental Workflow: Hepatocyte Stability

cluster_workflow Hepatocyte Stability Assay Workflow A 1. Thaw & Plate Hepatocytes Thaw cryopreserved hepatocytes and seed in collagen-coated plates. Allow cells to attach. B 2. Prepare Dosing Solution Prepare test compound (1 µM) in incubation medium. A->B C 3. Initiate Incubation Replace medium with dosing solution. Incubate at 37°C, 5% CO2. B->C D 4. Time-Point Sampling (e.g., 0, 15, 30, 60, 120 min) Collect aliquots of medium/cells. Quench with cold Acetonitrile. C->D E 5. Sample Processing Lyse cells, centrifuge to remove debris. D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound. E->F G 7. Data Analysis Calculate t½ and CLint. F->G

Figure 4: Step-by-step workflow for a typical plated hepatocyte stability assay.
  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. [20] * Dilute the cells in appropriate plating medium and determine cell viability and density.

    • Seed the hepatocytes in collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/mL) and incubate at 37°C with 5% CO2 to allow for cell attachment. 2[20][21]. Incubation:

    • After cell attachment, gently wash the monolayer of cells.

    • Prepare a 1 µM solution of the test compound in pre-warmed incubation medium. [21] * Remove the wash medium and add the compound dosing solution to the cells to start the incubation. 3[22]. Sampling and Processing:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the wells. [19] * Immediately terminate metabolic activity by adding cold acetonitrile containing an internal standard. [17] * After the final time point, centrifuge the sample plate to pellet cell debris.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the parent compound. 5[21]. Data Interpretation:

    • Calculate the half-life and intrinsic clearance as described in the microsomal stability protocol, normalizing the clearance value to the number of hepatocytes (e.g., µL/min/10^6 cells).

The strategic incorporation of fluorine is an indispensable tool in modern medicinal chemistry for overcoming metabolic liabilities. As demonstrated, fluorination of piperazine scaffolds can dramatically enhance stability by blocking specific metabolic pathways, with the choice of fluorination pattern being highly context-dependent. A[4][23] thorough understanding of the parent molecule's metabolic soft spots is paramount to designing an effective fluorination strategy. The successful application of this approach relies on the rigorous experimental validation provided by well-executed in vitro assays, such as the liver microsomal and hepatocyte stability studies detailed herein. By integrating rational, mechanistically-driven design with robust empirical testing, researchers can significantly improve the pharmacokinetic profiles of piperazine-containing drug candidates, paving the way for more effective and durable therapeutics.

References

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  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

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  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

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  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. [Link]

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  • Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. [Link]

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  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]

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  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

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A Researcher's Guide: Corroborating Molecular Identity Through Elemental Analysis and Theoretical Calculation for C13H16F2N2O

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a compound's molecular formula is a cornerstone of scientific rigor. For a novel entity such as C13H16F2N2O, a difluorinated organic molecule, establishing its elemental composition is a critical checkpoint. This guide provides an in-depth comparison of experimental elemental analysis with its corresponding theoretical calculation, offering researchers, scientists, and drug development professionals a comprehensive framework for validating molecular identity. We will delve into the causality behind experimental choices, the inherent validation systems within the protocols, and the authoritative standards that govern this fundamental analytical technique.

The Symbiotic Relationship: Theory and Experiment

The journey to confirm a molecular formula is a two-pronged approach. It begins with a theoretical calculation based on the proposed molecular formula and culminates in experimental verification. The theoretical calculation provides the ideal, a benchmark against which the experimental results are measured. The experimental analysis, in turn, provides a real-world assessment of the sample's purity and composition. A close agreement between these two values instills confidence in the compound's structural assignment.

Theoretical Calculation: The Ideal Benchmark

The theoretical elemental composition of a compound is a direct derivative of its molecular formula and the atomic weights of its constituent elements. For our target molecule, C13H16F2N2O, the calculation is a straightforward application of fundamental chemical principles.[1][2]

The molecular weight of C13H16F2N2O is calculated as follows:

(13 x 12.011) + (16 x 1.008) + (2 x 18.998) + (2 x 14.007) + (1 x 15.999) = 270.28 g/mol

The percentage composition of each element is then determined by dividing the total mass of that element in the molecule by the molecular weight and multiplying by 100.[1][3]

Table 1: Theoretical Elemental Composition of C13H16F2N2O

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass of Element ( g/mol )Percentage Composition (%)
Carbon (C)12.01113156.14357.77
Hydrogen (H)1.0081616.1285.97
Fluorine (F)18.998237.99614.06
Nitrogen (N)14.007228.01410.36
Oxygen (O)15.999115.9995.92
Total 270.28 100.00

This theoretical data serves as the gold standard for our experimental analysis. Any significant deviation from these values in the experimental results would warrant further investigation into the sample's purity or structural integrity.

Experimental Verification: The Real-World Analysis

Elemental analysis is a vital scientific process used to determine the elemental composition of a material, providing both qualitative and quantitative data.[4] For organic compounds, particularly in the pharmaceutical industry, this analysis is crucial for ensuring product quality and compliance with regulatory standards.[4][5][6] The most common and reliable method for determining the percentages of Carbon, Hydrogen, and Nitrogen in organic compounds is combustion analysis.[4][7][8]

Combustion Analysis: A Cornerstone Technique

Combustion analysis is a robust and well-established technique for determining the elemental composition of organic compounds.[7][8] The method involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.[7][9][10] The combustion products—carbon dioxide (CO2), water (H2O), and nitrogen oxides (NOx)—are then passed through a series of detectors to quantify their amounts.[7][8][11]

Experimental Workflow: CHN Analysis via Combustion

Caption: Workflow for CHN elemental analysis by combustion.

The Challenge of Fluorine and Oxygen Analysis

The presence of fluorine in C13H16F2N2O introduces a layer of complexity to the standard combustion analysis. Fluorine is highly reactive and can form corrosive products that interfere with the analytical system.[12] Specialized techniques and instrument modifications are often required for accurate analysis of highly fluorinated compounds.[12][13] These may include the use of specific absorbers or modified combustion tubes to trap fluorine and prevent damage to the instrument.[12]

Direct determination of oxygen is also challenging. It is typically determined by pyrolysis in the absence of oxygen, where the sample is heated in a furnace filled with an inert gas. The oxygen in the sample combines with carbon to form carbon monoxide, which is then quantified.

Alternative and Complementary Techniques

While combustion analysis is the primary method for C, H, and N, other techniques can be employed for elemental analysis, particularly for heteroatoms or for trace elemental impurities.[4][14]

  • Inductively Coupled Plasma (ICP) Methods (ICP-OES, ICP-MS): These are highly sensitive techniques for detecting a wide range of elements, especially metals, at trace levels.[4][14][15][16] They are crucial for assessing elemental impurities in pharmaceutical products as mandated by guidelines like ICH Q3D.[5][6]

  • X-Ray Fluorescence (XRF): A non-destructive technique that can be used for the elemental analysis of a variety of sample types.[14][17]

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis data hinges on a system of checks and balances. This includes proper instrument calibration, the use of certified reference materials, and a clear understanding of acceptable error margins.

Calibration and Standardization

Before analyzing any unknown sample, the elemental analyzer must be calibrated using a known standard with a certified elemental composition, such as acetanilide or sulfanilamide.[12][18] This calibration establishes a response factor for the detector, ensuring the accuracy of subsequent measurements.

The ±0.4% Rule: An Industry Benchmark

In the pharmaceutical and chemical research sectors, a deviation of ±0.4% between the theoretical and experimental values for each element is generally considered acceptable to confirm the purity and identity of a small molecule.[19][20] For instance, if the theoretical percentage of carbon is 57.77%, an experimental result between 57.37% and 58.17% would be considered a pass.

Table 2: Hypothetical Experimental Data for C13H16F2N2O and Comparison with Theoretical Values

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Experimental %Deviation from Theoretical (%)Pass/Fail (±0.4%)
C57.7757.6557.7557.70-0.07Pass
H5.976.015.955.98+0.01Pass
N10.3610.2810.3410.31-0.05Pass
O*5.925.855.915.88-0.04Pass

*Oxygen is often determined by difference or by a separate analytical method.

Addressing Discrepancies

Deviations outside the ±0.4% range can indicate several issues:

  • Sample Impurities: The presence of residual solvents, starting materials, or byproducts can significantly alter the elemental composition.

  • Incomplete Combustion: Particularly for complex or halogenated compounds, incomplete combustion can lead to inaccurate results.

  • Instrumental Error: Issues with calibration, gas leaks, or detector performance can introduce errors.

  • Matrix Effects and Interferences: The presence of other elements or compounds in the sample can interfere with the detection of the target elements.[21][22][23][24][25]

In such cases, further purification of the sample and re-analysis are necessary. Techniques like High-Performance Liquid Chromatography (HPLC) or recrystallization can be employed to improve sample purity.

Conclusion: A Critical Step in Drug Development

The comparison of elemental analysis data with theoretical calculations is a fundamental and indispensable step in the characterization of new chemical entities like C13H16F2N2O. It provides a robust and quantitative measure of a compound's purity and corroborates its proposed molecular formula. By understanding the principles behind both the theoretical and experimental aspects of this analysis, researchers can confidently establish the identity and quality of their compounds, a critical requirement for advancing a candidate through the rigorous drug development pipeline. The synergy between a precise theoretical benchmark and accurate experimental validation forms the bedrock of chemical and pharmaceutical research, ensuring the integrity and reliability of scientific data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.